molecular formula C14H21ClN2O B1149117 N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride CAS No. 1223748-27-3

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride

Cat. No.: B1149117
CAS No.: 1223748-27-3
M. Wt: 268.785
InChI Key: JRKOTWNXVJULFC-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.785. The purity is usually 95%.
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Mechanism of Action

Target of Action

Solvent Red 119, also known as N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, is primarily used as a dye. Its primary targets are various materials that require coloring, such as plastic coatings, leather finishes, wood stains, stationery ink, printing ink, baking finishes, aluminum foil coloring, and hot stamping foil coloring .

Mode of Action

The mechanism of action in dyeing involves the interaction between Solvent Red 119 molecules and the material being dyed, resulting in the absorption and reflection of specific wavelengths of light . This interaction changes the color of the material, giving it a yellowish-red appearance .

Pharmacokinetics

It is known to have good solubility in solvents , which aids in its application as a dye.

Result of Action

The result of Solvent Red 119’s action is a change in color of the target material. The dye has good light and heat fastness, meaning it retains its color well when exposed to light and heat . This makes it suitable for use in a variety of industrial applications.

Action Environment

The efficacy and stability of Solvent Red 119 can be influenced by environmental factors such as light and heat. It is known to have good light and heat fastness , meaning it retains its color well under these conditions. It is also soluble in various organic solvents, which can affect its application and the resulting color intensity .

Biochemical Analysis

Biochemical Properties

N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity and function. For instance, it may interact with enzymes involved in neurotransmitter synthesis, thereby modulating their activity and affecting neurotransmitter levels in the brain . Additionally, this compound can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can result in altered levels of key metabolic enzymes, impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors . These interactions can result in changes in the expression of genes involved in critical cellular processes, thereby affecting overall cell function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation . In vitro and in vivo studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The interactions of this compound with metabolic enzymes can also influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its entry into cells . Once inside, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism .

Properties

IUPAC Name

N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKOTWNXVJULFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676559
Record name N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-27-3, 12237-27-3
Record name Benzamide, N-ethyl-N-methyl-3-(3-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Solvent Red 119
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